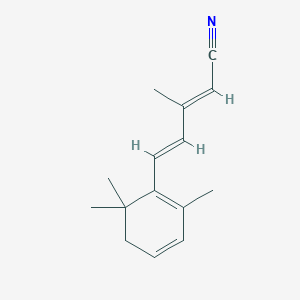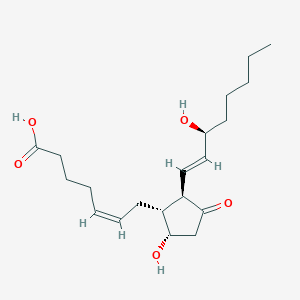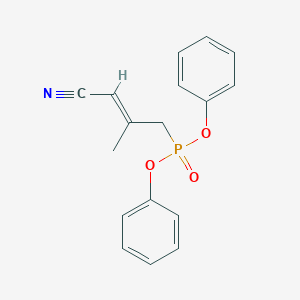
2,5-Diiodopyridine
概要
説明
2,5-Diiodopyridine is a chemical compound with the molecular formula C5H3I2N . It is used in laboratory chemicals and synthesis of substances .
Synthesis Analysis
The synthesis of 2,5-Diiodopyridine involves the reaction of 2,5-dihalopyridines and Cu (I) salts. This process allows the synthesis of eight 1-D coordination polymers and a discrete structure .Molecular Structure Analysis
The molecular structure of 2,5-Diiodopyridine is characterized by a pyridine ring substituted with two iodine atoms at the 2nd and 5th positions . The molecular weight is 330.89 g/mol .Physical And Chemical Properties Analysis
2,5-Diiodopyridine has a density of 2.6±0.1 g/cm3, a boiling point of 306.1±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has a molar refractivity of 50.2±0.3 cm3, a polar surface area of 13 Å2, and a molar volume of 126.8±3.0 cm3 .科学的研究の応用
Coordination Polymers and Supramolecular Chemistry
2,5-Diiodopyridine: is instrumental in the synthesis of coordination polymers, particularly in forming halogen bonds with copper(I) halide. These polymers exhibit unique 3-D supramolecular networks, which are essential for the development of new materials with specific properties .
Halogen Bonding Studies
The compound serves as a key molecule for studying halogen bonding interactions. Its reactions with various halides are used to analyze the nature of halogen bonds in crystal engineering and material science applications .
Organic Synthesis
2,5-Diiodopyridine: is a valuable reagent in organic synthesis. It can act as a starting material for synthesizing various pyridine derivatives, which are crucial in pharmaceuticals and agrochemicals .
Pharmaceutical Research
In pharmaceutical research, 2,5-Diiodopyridine is used to develop new drugs and study their interactions with biological targets. Its iodine atoms can be used for radio-labeling, aiding in the tracking and imaging of drugs within the body .
Material Science
This compound is used in material science to create new compounds with specific electronic and optical properties. Its ability to form stable halogen bonds makes it suitable for designing novel materials .
Analytical Chemistry
2,5-Diiodopyridine: can be used as a standard or reference compound in various analytical techniques, such as chromatography and mass spectrometry, to identify and quantify chemical substances .
Safety and Hazards
2,5-Diiodopyridine is classified as having acute toxicity (oral), skin irritation, serious eye damage, respiratory sensitization, skin sensitization, and specific target organ toxicity (single exposure, respiratory system) . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
将来の方向性
作用機序
Target of Action
It has been found to interact with copper (cu) in the formation of complexes
Mode of Action
It has been observed to form complexes with copper (Cu), resulting in different geometrical conformations . The formation of these conformations is due to the rotation around the Cu–N bond, which results in two geometries: syn-geometry and anti-geometry . These geometrical conformers are stabilized by different interactions
Biochemical Pathways
The formation of complexes with copper suggests that it may interact with biochemical pathways involving copper ions . More research is needed to elucidate the specific pathways affected by 2,5-Diiodopyridine.
Result of Action
The compound’s interaction with copper and the resulting geometrical conformations suggest that it may have an impact at the molecular level
Action Environment
The formation of different geometrical conformations suggests that factors such as temperature and solvent could potentially influence its action
特性
IUPAC Name |
2,5-diiodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3I2N/c6-4-1-2-5(7)8-3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHWFCFIXXMXRBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3I2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70401161 | |
| Record name | 2,5-Diiodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Diiodopyridine | |
CAS RN |
116195-81-4 | |
| Record name | 2,5-Diiodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-diiodopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 2,5-diiodopyridine influence its ability to form halogen bonds in copper(I) complexes?
A1: The iodine atoms in 2,5-diiodopyridine play a crucial role in forming halogen bonds with copper(I)-bound halide ions. Research has shown that these C−I···A–Cu halogen bonds are stronger than C−I···I’–C interactions observed between two 2,5-diiodopyridine ligands . Interestingly, the strength of these halogen bonds can be influenced by the substituent at the 2-position of the pyridine ring. For instance, a fluorine atom at the 2-position, due to its electron-withdrawing nature, leads to shorter and stronger C5−I5···I–Cu and C5−Br5···Br–Cu bonds compared to chlorine at the same position . This highlights the significance of structural modifications in fine-tuning the interaction strength and potentially impacting the properties of resulting complexes.
Q2: Can 2,5-diiodopyridine be used as a starting material for the synthesis of polymeric materials?
A2: Yes, 2,5-diiodopyridine can act as a precursor for constructing nitrogen-containing poly(p-phenylene) (PPP) films through an electrochemical cathodic-dehalogenation polymerization method . This polymerization process results in a material termed CityU-23, a polypyridine, which can be deposited in situ on various conductive substrates like silicon, gold, and nickel. This characteristic is particularly promising for potential applications in electronic devices .
Q3: What is the significance of polymorphism in complexes involving 2,5-diiodopyridine?
A3: Polymorphism plays a key role in influencing the solid-state properties of compounds. In the case of [Cu(2,5-diiodopyridine)2Cl2] and [Cu(2,5-diiodopyridine)2Br2], two polymorphs of each complex have been identified and characterized . This is significant because the existence of different crystal structures for the same chemical composition can lead to variations in crucial properties such as solubility, stability, and even reactivity. This emphasizes the importance of understanding and controlling polymorphism in the development of materials with desired properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,5-Methanopentaleno[1,2-b]oxirene, octahydro-1b-methyl-, (1-alpha-,1b-bta-,3-alpha-,4a-bta-,5-alp](/img/structure/B48380.png)

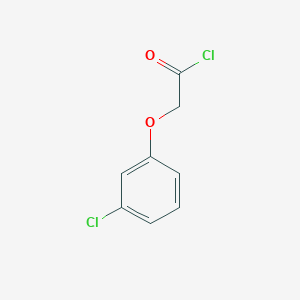

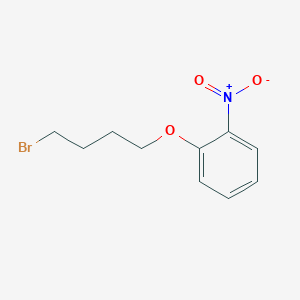


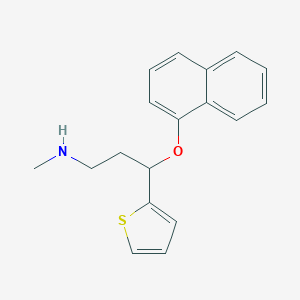

![1-[2-(2-Hydroxyethoxy)ethoxy]-3-benzyloxy-2-propanol](/img/structure/B48408.png)
